Methyl 2-methyl-3-(2-propan-2-ylthiomorpholin-4-yl)sulfonylpropanoate
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Overview
Description
Methyl 2-methyl-3-(2-propan-2-ylthiomorpholin-4-yl)sulfonylpropanoate is a complex organic compound featuring a sulfonyl group, a morpholine ring, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-(2-propan-2-ylthiomorpholin-4-yl)sulfonylpropanoate typically involves multiple steps:
Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring, which can be achieved through the reaction of diethanolamine with sulfur dichloride.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, often using reagents like chlorosulfonic acid or sulfur trioxide.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-methyl-3-(2-propan-2-ylthiomorpholin-4-yl)sulfonylpropanoate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfonyl-containing molecules on biological systems. It may serve as a model compound for understanding the interactions of sulfonyl groups with proteins and enzymes.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its sulfonyl group can impart unique properties to polymers and other materials, enhancing their performance in specific applications.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-(2-propan-2-ylthiomorpholin-4-yl)sulfonylpropanoate involves its interaction with molecular targets through its sulfonyl and ester groups. These functional groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-3-(morpholin-4-yl)sulfonylpropanoate: Lacks the propan-2-yl group, which may affect its reactivity and interactions.
Methyl 2-methyl-3-(2-thiomorpholin-4-yl)sulfonylpropanoate: Contains a thiomorpholine ring, which can alter its chemical properties and biological activity.
Uniqueness
Methyl 2-methyl-3-(2-propan-2-ylthiomorpholin-4-yl)sulfonylpropanoate is unique due to the presence of the propan-2-yl group attached to the morpholine ring. This structural feature can influence its steric and electronic properties, potentially enhancing its reactivity and specificity in chemical and biological applications.
Properties
IUPAC Name |
methyl 2-methyl-3-(2-propan-2-ylthiomorpholin-4-yl)sulfonylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S2/c1-9(2)11-7-13(5-6-18-11)19(15,16)8-10(3)12(14)17-4/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVULLOSUFNKGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)S(=O)(=O)CC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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